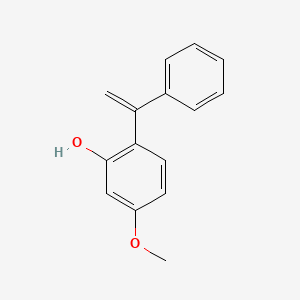

5-Methoxy-2-(1-phenylethenyl)phenol

Description

Structural Classification and Relevance within Phenolic and Stilbenoid Chemistry

5-Methoxy-2-(1-phenylethenyl)phenol is classified as a phenolic compound due to the presence of a hydroxyl (-OH) group attached directly to an aromatic ring. ontosight.ai The molecule also features a methoxy (B1213986) (-OCH3) group and a 1-phenylethenyl group, which is a styrene-like substituent. This arrangement makes it a derivative of phenol (B47542) and structurally related to stilbenoids.

Stilbenoids, like the well-known resveratrol (B1683913), are a class of natural phenols characterized by a C6-C2-C6 backbone. While this compound does not perfectly fit the classic stilbenoid structure, its phenylethenyl group provides a structural analogy. The study of methoxy derivatives of stilbenoids like resveratrol is an active area of research, with investigations into how such modifications influence biological activity. nih.gov Phenolic compounds in general are a major focus of research due to their potential to act as antioxidants, which can help protect cells from damage. ontosight.ai

Overview of Historical and Contemporary Research Significance

Historically, research on phenolic compounds has been extensive, driven by their prevalence in nature and their diverse biological activities. sigmaaldrich.cnuobaghdad.edu.iq Contemporary research continues to explore synthetic phenolic derivatives for enhanced or novel functionalities. The synthesis of complex phenols often involves multi-step organic chemistry techniques. ontosight.aiencyclopedia.pub For instance, the synthesis of related structures can involve methods like the Wittig reaction to form the ethenyl linkage or Grignard reactions. ontosight.aiencyclopedia.pub

The significance of researching compounds like this compound lies in the potential for its derivatives to exhibit valuable biological properties. For example, research into a more complex related compound, 5-Methoxy-3-(2-phenylethenyl)-2,4-bis(4-hydroxybenzyl)phenol, has explored its antioxidant, anti-inflammatory, and antimicrobial potential. ontosight.ai Studies on other methoxy-phenol derivatives have also shown a range of activities, highlighting the importance of the methoxy and phenol groups in conferring bioactivity. nih.govresearchgate.net The ongoing synthesis and evaluation of such molecules contribute to a deeper understanding of structure-activity relationships in medicinal chemistry. researchgate.net

Compound Properties

| Property | Value |

| Molecular Formula | C15H14O2 chemsynthesis.com |

| Molecular Weight | 226.275 g/mol chemsynthesis.com |

| CAS Number | 67223-12-5 chembk.com |

Structure

3D Structure

Properties

Molecular Formula |

C15H14O2 |

|---|---|

Molecular Weight |

226.27 g/mol |

IUPAC Name |

5-methoxy-2-(1-phenylethenyl)phenol |

InChI |

InChI=1S/C15H14O2/c1-11(12-6-4-3-5-7-12)14-9-8-13(17-2)10-15(14)16/h3-10,16H,1H2,2H3 |

InChI Key |

XTMBPKBCPFNWIV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=C)C2=CC=CC=C2)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Direct Synthesis of 5-Methoxy-2-(1-phenylethenyl)phenol

The direct synthesis of this compound, a compound with the molecular formula C15H14O2 chemsynthesis.com, involves the strategic introduction of a 1-phenylethenyl group onto a 5-methoxyphenol backbone. Key to these syntheses are methods that control the position of the new substituent and efficiently form the carbon-carbon double bond.

Catalyzed Routes for Alkenylation of Phenols

The alkenylation of phenols is a fundamental transformation in organic synthesis. While specific catalyzed routes for the direct alkenylation of 5-methoxyphenol to yield this compound are not extensively detailed in the provided results, general principles of phenol (B47542) alkenylation can be applied. These reactions often employ transition metal catalysts to facilitate the coupling of a phenolic compound with an appropriate alkenylating agent. For instance, palladium-catalyzed reactions are commonly used for such transformations.

A related synthesis involves the reaction of 3-methoxyphenylacetic acid with salicylic (B10762653) aldehyde in the presence of an organic base and acetic anhydride (B1165640), which proceeds through an acrylic acid intermediate. google.com This suggests that a similar strategy could potentially be adapted for the synthesis of the target molecule, likely requiring a different set of starting materials to achieve the desired substitution pattern.

Regioselective Approaches in Phenylethenyl Moiety Introduction

Achieving the correct regiochemistry is paramount in the synthesis of substituted phenols. The introduction of the 1-phenylethenyl group specifically at the C-2 position of 5-methoxyphenol requires careful selection of synthetic strategy. Ortho-alkenylation of phenols can be directed by the hydroxyl group, often through the use of specific catalysts or directing groups.

A study on the regioselective synthesis of 5-alkylsalicylates and related compounds utilized a TiCl4-mediated [3+3] cyclization of 1,3-bis(silyl enol ethers) with 2-alkyl-1,1,3,3-tetraethoxypropanes. nih.gov While this method produces a different class of compounds, the principle of controlling regioselectivity through carefully chosen reactants and catalysts is a core concept that would be applicable to the synthesis of this compound.

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. youtube.com This technology can lead to shorter reaction times, increased yields, and improved purity of products. organic-chemistry.org The application of microwave irradiation to the alkenylation of phenols could offer a more efficient route to this compound. For example, a microwave-assisted Gewald reaction has been successfully used for the synthesis of 5-substituted-2-aminothiophenes, demonstrating the utility of this technique in constructing substituted aromatic systems in short reaction times. organic-chemistry.org Similarly, microwave irradiation has been employed to facilitate the condensation of quinaldines with aromatic aldehydes to produce styrylquinolines, significantly improving upon known routes. researchgate.net This suggests that a microwave-assisted protocol could be developed for the direct synthesis of this compound, potentially from 5-methoxyphenol and a suitable phenylacetylene (B144264) derivative.

Synthesis of Structural Analogues and Precursors

The synthesis of structural analogues and precursors provides valuable insights into the chemical space around this compound and offers pathways to other related molecules.

Preparation of Saturated Phenylethyl Analogues

The saturated analogue, 5-Methoxy-2-(1-phenylethyl)phenol, can be synthesized from different starting materials. One approach lists (R)-1-phenylethanol, 1-phenylethanol, and 3-methoxyphenol (B1666288) as upstream products. molbase.com Another patent describes the synthesis of 2-((3-methoxy)phenethyl)phenol, an isomer of the target saturated analogue, which is an intermediate in the preparation of Sarpogrelate. This synthesis involves a Perkin reaction between 3-methoxyphenylacetic acid and salicylic aldehyde, followed by hydrogenation of the resulting styrylphenol. google.com The hydrogenation step, using 5% Pd/C, effectively reduces the carbon-carbon double bond to yield the saturated phenylethyl group. google.com A similar hydrogenation strategy could be applied to this compound to obtain its saturated counterpart.

| Starting Materials | Reaction Type | Product | Reference |

| 3-Methoxyphenylacetic acid, Salicylic aldehyde | Perkin reaction, Hydrogenation | 2-((3-methoxy)phenethyl)phenol | google.com |

| This compound | Hydrogenation | 5-Methoxy-2-(1-phenylethyl)phenol | Inferred |

Synthesis of Aromatic Amine Precursors bearing Phenylethenyl Groups

Aromatic amines containing phenylethenyl groups are important synthetic intermediates. Their preparation can be approached in several ways. One common method for synthesizing aromatic amines is the reduction of nitroaromatic compounds. studymind.co.ukchemistrystudent.com This can be achieved using reagents like tin and concentrated hydrochloric acid or through catalytic hydrogenation. studymind.co.ukchemistrystudent.com

Another strategy involves the reaction of aromatic amines with dimethylaminoacrolein in the presence of POCl3 to yield p-aminocinnamic aldehydes. nih.gov This method has been shown to provide better yields than the reaction of aromatic aldehydes with acetaldehyde. nih.gov While not directly producing a phenylethenyl-substituted amine, this demonstrates a method for introducing a vinylogous aldehyde group that could potentially be further modified.

The Gabriel synthesis offers a classic route to primary amines from alkyl halides via a phthalimide (B116566) intermediate. libretexts.org Reductive amination, which involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent, is another versatile method for preparing primary, secondary, and tertiary amines. libretexts.orglibretexts.org These established methods could be adapted to synthesize aromatic amine precursors bearing a phenylethenyl moiety, likely starting from a nitro-substituted phenylethenyl precursor.

| Reaction Type | Starting Material (Example) | Product (Example) | Key Reagents | Reference |

| Reduction of Nitro Compound | Nitrobenzene | Phenylamine | Sn, conc. HCl or H2, Ni catalyst | studymind.co.ukchemistrystudent.com |

| Reaction with Dimethylaminoacrolein | Aromatic amine | p-Aminocinnamic aldehyde | Dimethylaminoacrolein, POCl3 | nih.gov |

| Gabriel Synthesis | Alkyl halide | Primary amine | Potassium phthalimide | libretexts.org |

| Reductive Amination | Aldehyde/Ketone, Amine | Amine | NaBH4, NaBH3CN, etc. | libretexts.orglibretexts.org |

Strategies for Isomeric Stilbenoid Construction (e.g., 3-Methoxy-5-(2-phenylethenyl)phenol)

The synthesis of stilbenoid structures, such as the isomeric 3-Methoxy-5-(2-phenylethenyl)phenol, provides a foundational framework for approaching the synthesis of this compound. Stilbenoids are a class of natural phenols characterized by a C6-C2-C6 carbon skeleton. The synthesis of these compounds often involves olefination reactions to construct the central ethylene (B1197577) bridge.

One common approach is the Wittig reaction, where a phosphonium (B103445) ylide derived from a benzyl (B1604629) halide reacts with a benzaldehyde. For the synthesis of 3-Methoxy-5-(2-phenylethenyl)phenol, this could involve the reaction of 3-methoxy-5-hydroxybenzyltriphenylphosphonium bromide with benzaldehyde.

Another powerful method is the Heck coupling, a palladium-catalyzed reaction between an aryl halide and an alkene. In this context, 3-bromo-5-methoxyphenol (B1287468) could be coupled with styrene (B11656) in the presence of a palladium catalyst and a base to yield the desired stilbenoid.

The Horner-Wadsworth-Emmons (HWE) reaction offers another alternative, providing excellent control over the stereochemistry of the resulting alkene. This reaction utilizes a phosphonate (B1237965) carbanion, which is generally more reactive than the corresponding Wittig ylide.

These strategies, while demonstrated for an isomeric compound, are directly applicable to the synthesis of the target molecule, with appropriate selection of starting materials. For instance, a Wittig-type reaction could be envisioned between a triphenylphosphonium ylide derived from 2-hydroxy-4-methoxybenzyl bromide and acetophenone (B1666503) to generate the 1-phenylethenyl moiety.

| Reaction | Reactant 1 | Reactant 2 | Key Reagents | Product |

| Wittig Reaction | Benzylphosphonium Ylide | Aldehyde/Ketone | Base (e.g., n-BuLi) | Alkene |

| Heck Coupling | Aryl Halide | Alkene | Pd Catalyst, Base | Substituted Alkene |

| HWE Reaction | Phosphonate | Aldehyde/Ketone | Base (e.g., NaH) | (E)-Alkene |

Advanced Synthetic Transformations

Modern organic synthesis offers a plethora of advanced transformations that can be applied to the construction of complex phenolic scaffolds like this compound. These methods often provide high levels of chemo-, regio-, and stereoselectivity.

Organocatalytic Strategies for Asymmetric Synthesis

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of often toxic and expensive metal catalysts. rsc.orgmdpi.com For phenolic compounds, organocatalytic methods can be employed to introduce chirality. While direct asymmetric synthesis of this compound might be challenging, related transformations on phenolic scaffolds highlight the potential of this approach. For example, chiral phosphoric acids have been used to catalyze the asymmetric dearomatization of phenols. researchgate.net

Chiral secondary amines can activate carbonyl compounds towards asymmetric additions, which could be relevant in constructing the 1-phenylethenyl group with a defined stereochemistry if a suitable prochiral precursor is designed. mdpi.com The use of chiral β-aminoalcohols as organocatalysts for the ring-opening of epoxides with phenols also demonstrates the potential for creating chiral ether linkages in more complex phenolic structures. mdpi.com

Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira type)

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is particularly relevant. openochem.orgwikipedia.orgpearson.comlibretexts.orgorganic-chemistry.org For the synthesis of a precursor to this compound, a Sonogashira coupling could be employed. For instance, coupling 2-iodo-5-methoxyphenol (B1600464) with phenylacetylene would yield 5-Methoxy-2-(phenylethynyl)phenol. prepchem.com Subsequent partial reduction of the alkyne would lead to the desired 1-phenylethenyl group.

The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, such as an amine. openochem.orgorganic-chemistry.org The development of copper-free Sonogashira couplings has addressed some of the drawbacks associated with the original protocol, such as the formation of alkyne homocoupling byproducts. wikipedia.org

Table of Sonogashira Coupling Components:

| Component | Example | Role in Reaction |

|---|---|---|

| Aryl/Vinyl Halide | 2-Iodo-5-methoxyphenol | Electrophilic partner |

| Terminal Alkyne | Phenylacetylene | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Catalyzes the cross-coupling cycle |

| Copper(I) Co-catalyst | CuI | Activates the alkyne |

Annulation and Spiroannulation Reactions for Related Phenolic Scaffolds

Annulation reactions, which involve the formation of a new ring onto an existing one, are powerful strategies for building complex molecular architectures. nih.gov For phenolic scaffolds, benzannulation strategies have been developed that provide access to highly substituted phenols. nih.gov One such method involves the reaction of (trialkylsilyl)vinylketenes with lithium ynolates. nih.gov

Spiroannulation reactions, which create a spirocyclic system, can be achieved through oxidative dearomatization of phenols with intramolecular cyclization. For example, the use of hypervalent iodine reagents can trigger an intramolecular spiroannulation of a pendant allylsilane onto a phenol ring. nih.gov These types of reactions showcase methods for increasing the three-dimensional complexity of phenolic compounds.

Tandem annulation reactions have also been reported, for example, between 2-alkynylbenzaldehydes and 2,6-disubstituted phenols, leading to complex fused ring systems. rsc.orgresearchgate.net

Dearomatization Strategies in Phenol Chemistry

Dearomatization of phenols is a powerful strategy for converting flat, aromatic structures into three-dimensional molecular architectures, which are of great interest in medicinal chemistry and natural product synthesis. rsc.orgnih.govthieme-connect.comresearchgate.netthieme-connect.com This transformation can be achieved through various methods, including oxidation, alkylation, and cycloaddition reactions.

Oxidative dearomatization of phenols can lead to the formation of cyclohexadienones, which are versatile intermediates for further transformations. nih.gov Hypervalent iodine reagents are commonly used oxidants for this purpose. The resulting dearomatized intermediates can undergo spontaneous or activated reactions to generate complex polycyclic frameworks. nih.gov

Catalytic asymmetric dearomatization (CADA) of phenols has been a significant area of research, enabling the enantioselective synthesis of complex cyclic compounds. rsc.orgresearchgate.net Chiral catalysts, including both metal complexes and organocatalysts, have been developed to control the stereochemical outcome of these reactions. rsc.orgthieme-connect.com For instance, chiral phosphoric acids have been successfully employed in the intermolecular CADA of phenols with azoalkenes. researchgate.net

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the precise assignment of its structure.

Proton NMR (¹H NMR) would reveal the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling. For 5-Methoxy-2-(1-phenylethenyl)phenol, one would expect to observe distinct signals for the phenolic hydroxyl (-OH) proton, the methoxy (B1213986) (-OCH₃) protons, the aromatic protons on both phenyl rings, and the vinylic protons. The integration of these signals would correspond to the number of protons in each environment. The coupling patterns (e.g., singlets, doublets, triplets) would help establish which protons are adjacent to one another, confirming the substitution pattern on the aromatic rings.

Carbon-13 NMR (¹³C NMR) provides information on the different carbon environments within the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, vinylic, methoxy, or carbons attached to oxygen). Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) could further distinguish between CH, CH₂, and CH₃ groups.

To unambiguously assign all proton and carbon signals, especially for complex aromatic regions, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, helping to trace the connectivity within the individual phenyl rings. sigmaaldrich.compharmaffiliates.com

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached. sigmaaldrich.compharmaffiliates.com This provides a direct link between the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds apart. sigmaaldrich.compharmaffiliates.com This is crucial for connecting the different fragments of the molecule, for instance, linking the vinylic protons to carbons in both the phenyl and phenol (B47542) rings, and confirming the position of the methoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy) shows correlations between protons that are close in space, regardless of their bonding connectivity. sigmaaldrich.com This can help to confirm the stereochemistry and conformation of the molecule.

Quantitative NMR (qNMR) could be used to determine the purity of a sample of this compound with high precision. By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute quantity or purity of the compound can be calculated without the need for a specific reference standard of the compound itself.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its elemental composition.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion with very high accuracy (typically to four or five decimal places). nih.gov For this compound, this technique would confirm the elemental composition of C15H14O2 by matching the experimentally measured mass to the calculated theoretical mass (226.0994 g/mol ). This confirmation is a critical step in verifying the identity of the compound.

X-ray Crystallography for Solid-State Structure and Conformation

As of the latest literature search, a specific crystal structure for this compound has not been reported. However, analysis of related phenolic compounds suggests that in the solid state, this molecule would likely exhibit intermolecular hydrogen bonding between the hydroxyl group of one molecule and the methoxy group or the π-system of an adjacent molecule. The planarity of the phenyl and phenol rings would be a dominant feature, with some degree of torsion expected around the single bond connecting the ethenyl group to the phenol ring.

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic vibrational frequencies for this compound are detailed below. scielo.br

Table 2: Predicted FTIR Spectral Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenolic -OH | O-H Stretch | 3200-3600 (broad) |

| Aromatic C-H | C-H Stretch | 3000-3100 |

| Alkene =C-H | C-H Stretch | 3020-3080 |

| Methoxy -CH₃ | C-H Stretch | 2850-2960 |

| C=C (Aromatic) | C=C Stretch | 1450-1600 |

| C=C (Alkene) | C=C Stretch | 1620-1680 |

| C-O (Phenol) | C-O Stretch | 1180-1260 |

| C-O (Methoxy) | C-O Stretch | 1000-1100 (asymmetric) |

Electronic Absorption and Emission Spectroscopy (UV-Vis) for Electronic Structure

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in this compound, involving the phenyl ring, the ethenyl bridge, and the substituted phenol ring, is expected to result in strong UV absorption. The primary electronic transitions would be π → π* transitions. The presence of the hydroxyl and methoxy groups as auxochromes is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted stilbene.

Table 3: Predicted UV-Vis Absorption Maxima for this compound

| Solvent | Predicted λmax (nm) | Transition Type |

| Hexane | ~280-320 | π → π |

| Ethanol | ~285-325 | π → π |

Chemical Reactivity and Transformation Studies

Reactions of the Phenolic Hydroxyl Group

The hydroxyl group attached to the aromatic ring is a primary center of reactivity, readily participating in reactions that lead to the formation of ethers, esters, and other important synthetic intermediates.

O-Alkylation and Etherification Reactions

The acidic proton of the phenolic hydroxyl group can be replaced by an alkyl group to form an ether, a transformation known as O-alkylation. This reaction typically proceeds via the Williamson ether synthesis, where a base is used to deprotonate the phenol (B47542), creating a nucleophilic phenoxide ion. This ion then attacks an alkylating agent, such as an alkyl halide or sulfate, to yield the corresponding ether. The choice of a relatively weak base like potassium carbonate and a polar aprotic solvent is common for this type of transformation. While O-alkylation is often favored, C-alkylation can sometimes occur, particularly under conditions with strong acids and higher temperatures. scielo.br

| Alkylating Agent | Base | Solvent | Product |

|---|---|---|---|

| Methyl Iodide (CH₃I) | Potassium Carbonate (K₂CO₃) | Acetone | 1,4-Dimethoxy-2-(1-phenylethenyl)benzene |

| Ethyl Bromide (CH₃CH₂Br) | Potassium Carbonate (K₂CO₃) | Acetonitrile | 1-Ethoxy-4-methoxy-2-(1-phenylethenyl)benzene |

| Dimethyl Sulfate ((CH₃)₂SO₄) | Sodium Hydroxide (NaOH) | Water/Dichloromethane | 1,4-Dimethoxy-2-(1-phenylethenyl)benzene |

O-Acylation and Esterification

The phenolic hydroxyl group can be readily converted into an ester through O-acylation. This reaction typically involves treating the phenol with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), in the presence of a base. The base, commonly a tertiary amine like pyridine (B92270) or triethylamine, serves to neutralize the acidic byproduct (e.g., HCl or a carboxylic acid) generated during the reaction, driving the equilibrium towards the formation of the ester product.

| Acylating Agent | Base | Product |

|---|---|---|

| Acetyl Chloride | Pyridine | 4-Methoxy-2-(1-phenylethenyl)phenyl acetate |

| Acetic Anhydride | Triethylamine | 4-Methoxy-2-(1-phenylethenyl)phenyl acetate |

| Benzoyl Chloride | Pyridine | 4-Methoxy-2-(1-phenylethenyl)phenyl benzoate |

Derivatization via O-Triflation

A significant transformation of the phenolic hydroxyl group is its conversion into a trifluoromethanesulfonate, or triflate (-OTf). This is achieved by reacting the phenol with a triflating agent, such as trifluoromethanesulfonic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂), in the presence of a non-nucleophilic base like pyridine. orgsyn.orgcommonorganicchemistry.com The triflate group is an exceptionally good leaving group, making the resulting aryl triflate a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions. This derivatization is a powerful strategy, as it allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the original site of the hydroxyl group. orgsyn.org The conversion of phenols to triflates expands the range of accessible derivatives, providing a key intermediate for advanced synthetic applications. orgsyn.org

| Triflating Agent | Base | Product |

|---|---|---|

| Trifluoromethanesulfonic Anhydride (Tf₂O) | Pyridine | 4-Methoxy-2-(1-phenylethenyl)phenyl trifluoromethanesulfonate |

| N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) | Triethylamine | 4-Methoxy-2-(1-phenylethenyl)phenyl trifluoromethanesulfonate |

Transformations Involving the Methoxy (B1213986) Group

The methoxy group (-OCH₃) is generally more stable than the phenolic hydroxyl group, but it can also be targeted for specific chemical transformations, most notably demethylation.

Demethylation Reactions

The cleavage of the methyl-oxygen bond in the methoxy group to reveal a second hydroxyl group is a key transformation. This demethylation reaction converts the monomethylated hydroquinone (B1673460) derivative into the corresponding catechol. Reagents commonly employed for this purpose include strong protic acids, such as hydrogen bromide (HBr), or potent Lewis acids. Boron tribromide (BBr₃) is a particularly effective and widely used reagent for cleaving aryl methyl ethers, often providing high yields under relatively mild conditions.

| Reagent | Solvent | Product |

|---|---|---|

| Boron Tribromide (BBr₃) | Dichloromethane (CH₂Cl₂) | 2-(1-Phenylethenyl)benzene-1,4-diol |

| Hydrogen Bromide (HBr) | Acetic Acid (CH₃COOH) | 2-(1-Phenylethenyl)benzene-1,4-diol |

Modifications of the Methoxy Group

Beyond complete removal, the methoxy group possesses a versatile reactivity that can be harnessed for other synthetic purposes. nih.gov While less common than demethylation, other modifications are possible. For instance, isotopic labeling can be achieved by synthesizing the parent compound with a deuterium-labeled methoxy group. nih.gov Furthermore, the methoxy group acts as a strong electron-donating group, which can activate the aromatic ring towards electrophilic aromatic substitution, influencing subsequent functionalization steps. nih.gov Its ability to be converted into a triflate group, as discussed for the hydroxyl function, also makes it a handle for installing new functional groups through cross-coupling reactions, underscoring its strategic value in complex synthesis. nih.gov

Reactivity of the Phenylethenyl Moiety

The 1-phenylethenyl group, a substituted styrene (B11656), is the most reactive site for a range of addition and oxidation reactions. The electron-donating nature of the methoxy and hydroxyl groups on the phenol ring enhances the electron density of the double bond, influencing its susceptibility to various reagents.

Hydrogenation and Reduction Reactions

The carbon-carbon double bond of the phenylethenyl moiety can be selectively reduced to an ethyl group through catalytic hydrogenation. This transformation would yield 5-Methoxy-2-(1-phenylethyl)phenol. The choice of catalyst and reaction conditions is crucial to prevent the reduction of the aromatic rings or hydrogenolysis of the methoxy group.

Hydrogenation of styrenic compounds is well-documented. For instance, rhodium-based catalysts have been shown to be highly effective for the enantioselective hydrogenation of styrenes, particularly those with a directing hydroxyl group at the 2'-position, leading to valuable chiral compounds. sigmaaldrich.com While direct data for 5-Methoxy-2-(1-phenylethenyl)phenol is not available, analogous hydrogenations of substituted styrenes suggest that catalysts like Palladium on carbon (Pd/C) or Rhodium on alumina (B75360) would be effective. The reaction would typically proceed under mild hydrogen pressure and temperature.

| Catalyst System | Substrate Type | Product | Observations |

| Rh-catalyst | 2'-Hydroxyl substituted styrenes | Chiral benzylic compounds | High enantioselectivity, hydroxyl group can be removed post-hydrogenation. sigmaaldrich.com |

| Palladium on Alumina | Phenol derivatives | trans-Cyclohexanols | Selective for arene hydrogenation, but demonstrates catalyst potential for related systems. mdpi.com |

| Ni-based MMO | Phenol | Cyclohexanol | High selectivity for ring hydrogenation, indicating the need for milder conditions for selective double bond reduction. nih.gov |

This table presents data for analogous compounds to predict the reactivity of this compound.

Electrophilic and Nucleophilic Additions to the Double Bond

The electron-rich nature of the double bond in this compound makes it susceptible to electrophilic attack. The regioselectivity of such additions is governed by the stability of the resulting carbocation intermediate. Attack of an electrophile (E+) at the terminal carbon of the double bond would lead to a more stable benzylic carbocation, stabilized by resonance with both phenyl rings.

Electrophilic Additions: Typical electrophilic additions include the reaction with hydrogen halides (HX) and halogens (X₂). wikipedia.org The addition of HBr, for instance, is expected to proceed via a Markovnikov mechanism, yielding 2-(1-bromo-1-phenylethyl)-5-methoxyphenol.

Nucleophilic Additions: While simple alkenes are not typically reactive towards nucleophiles, the double bond in α,β-unsaturated carbonyl compounds is an exception. dergipark.org.tr In the case of this compound, the double bond is not conjugated to a strong electron-withdrawing group. However, under specific conditions, such as photocatalysis, nucleophilic addition of alcohols to styrenes can be achieved. libretexts.org The failure of phenol to act as a nucleophile in some photocatalytic additions suggests that the acidity of the nucleophile is a critical factor. libretexts.org

| Reaction Type | Reagent | Predicted Product | Key Considerations |

| Hydrohalogenation | HBr | 2-(1-Bromo-1-phenylethyl)-5-methoxyphenol | Follows Markovnikov's rule due to stable benzylic carbocation. khanacademy.org |

| Halogenation | Br₂ | 2-(1,2-Dibromo-1-phenylethyl)-5-methoxyphenol | Proceeds via a bromonium ion intermediate. |

| Photocatalytic Nucleophilic Addition | Alcohols/Photocatalyst | Markovnikov or anti-Markovnikov addition product | Regioselectivity is dependent on the photocatalyst used. libretexts.org |

| Nucleophilic Addition | Phenoxides | Aryl cyclopropyl (B3062369) ethers (from cyclopropene (B1174273) intermediate) | Directed nucleophilic addition has been observed for phenoxides with cyclopropenes. wikipedia.org |

This table outlines predicted outcomes based on the reactivity of analogous styrene and phenol compounds.

Oxidation Reactions of the Alkenyl Group

The double bond of the phenylethenyl group is prone to various oxidation reactions, including epoxidation, dihydroxylation, and oxidative cleavage.

Epoxidation: The reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would yield the corresponding epoxide, 2-(5-methoxy-2-(1-phenyloxiran-2-yl)phenol). wikipedia.org The electron-rich nature of the alkene facilitates this reaction. Asymmetric epoxidation methods, such as the Sharpless or Jacobsen epoxidation, could potentially be employed to produce chiral epoxides. organic-chemistry.org

Dihydroxylation: The double bond can be converted to a diol using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions. This would result in the formation of 1-phenyl-1-(2-hydroxy-4-methoxyphenyl)ethane-1,2-diol.

Oxidative Cleavage: Ozonolysis (O₃ followed by a reductive or oxidative workup) would cleave the double bond. A reductive workup (e.g., with dimethyl sulfide) would yield 2-hydroxy-4-methoxybenzophenone and formaldehyde. An oxidative workup (e.g., with hydrogen peroxide) would yield the same benzophenone (B1666685) and formic acid.

| Oxidation Reaction | Reagent(s) | Predicted Product | Notes |

| Epoxidation | m-CPBA | 2-(5-Methoxy-2-(1-phenyloxiran-2-yl)phenol) | A common and reliable method for epoxidizing alkenes. wikipedia.orglibretexts.org |

| Dihydroxylation | OsO₄, NMO | 1-Phenyl-1-(2-hydroxy-4-methoxyphenyl)ethane-1,2-diol | Provides syn-dihydroxylation. |

| Oxidative Cleavage (reductive workup) | 1. O₃, 2. DMS | 2-Hydroxy-4-methoxybenzophenone and Formaldehyde | Cleaves the double bond to form carbonyl compounds. |

| Oxidative Cleavage (oxidative workup) | 1. O₃, 2. H₂O₂ | 2-Hydroxy-4-methoxybenzophenone and Formic Acid | Oxidizes the aldehyde product from cleavage to a carboxylic acid. |

This table summarizes the expected oxidation products based on standard organic reactions.

Aromatic Ring Functionalization

The phenol ring is activated towards electrophilic substitution by the strongly electron-donating hydroxyl and methoxy groups. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves.

Electrophilic Aromatic Substitution Reactions

The hydroxyl group is a powerful activating group and an ortho, para-director. ucalgary.cabyjus.com The methoxy group is also an activating ortho, para-director. researchgate.net In this compound, the C4 and C6 positions are ortho and para to the hydroxyl group, respectively. The C6 position is also ortho to the methoxy group. The C2 position is occupied by the phenylethenyl substituent.

Given the directing effects, electrophilic substitution is most likely to occur at the C6 position, which is activated by both the hydroxyl and methoxy groups. The C4 position is also activated by the hydroxyl group (para) and the methoxy group (meta). Steric hindrance from the bulky phenylethenyl group at C2 might disfavor substitution at the adjacent C3 position.

Nitration: Nitration of phenols can be achieved with dilute nitric acid, though this can lead to oxidative byproducts. ucalgary.ca Milder nitrating agents, such as copper(II) nitrate (B79036) or ferric nitrate, can provide better regioselectivity. researchgate.netnih.gov For this compound, nitration is expected to predominantly yield 5-Methoxy-3-nitro-2-(1-phenylethenyl)phenol, with the nitro group entering at the C6 position.

Halogenation: Bromination of phenols is often rapid and can lead to polybromination. ucalgary.ca To achieve monobromination, milder conditions, such as bromine in a less polar solvent, would be necessary. The expected major product would be 3-Bromo-5-methoxy-2-(1-phenylethenyl)phenol.

| Electrophilic Substitution | Reagent | Predicted Major Product | Regioselectivity Rationale |

| Nitration | Dilute HNO₃ or Cu(NO₃)₂ | 5-Methoxy-3-nitro-2-(1-phenylethenyl)phenol | Strong activation and directing effect of -OH and -OCH₃ groups to the C6 position. libretexts.orgresearchgate.netwikipedia.org |

| Bromination | Br₂ in CCl₄ | 3-Bromo-5-methoxy-2-(1-phenylethenyl)phenol | The C6 position is highly activated; careful control of stoichiometry is needed to prevent polyhalogenation. ucalgary.ca |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Likely complex mixture or reaction at the hydroxyl group | Phenols are often poor substrates for Friedel-Crafts reactions due to complexation with the Lewis acid catalyst. byjus.com |

This table provides predictions for electrophilic aromatic substitution based on established directing group effects.

Directed Ortho-Metalation and Related Reactions

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. chem-station.comacs.org The reaction utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. Both the hydroxyl (after deprotonation to a phenoxide) and methoxy groups can act as DMGs. organic-chemistry.orgbaranlab.org

In this compound, the hydroxyl group, upon deprotonation with a strong base like n-butyllithium, would form a lithium phenoxide. This phenoxide is a potent DMG and would direct a second equivalent of the base to deprotonate the C6 position, which is ortho to the phenoxide. The methoxy group could also direct lithiation to the C6 position. The bulky phenylethenyl group at C2 would likely sterically hinder deprotonation at the C3 position. Therefore, lithiation is highly anticipated to occur selectively at the C6 position. The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of functional groups.

| Directing Group | Base | Site of Lithiation | Subsequent Reaction with Electrophile (E+) |

| -OH (as phenoxide) | 2 eq. n-BuLi | C6 | Forms 6-E-5-Methoxy-2-(1-phenylethenyl)phenol |

| -OCH₃ | n-BuLi/TMEDA | C6 | Forms 6-E-5-Methoxy-2-(1-phenylethenyl)phenol |

This table illustrates the predicted regioselectivity of directed ortho-metalation on the target compound, based on the principles of DoM. baranlab.org

Cyclization and Rearrangement Reactions

The structure of this compound, featuring a phenolic hydroxyl group ortho to a vinyl substituent, is predisposed to undergo intramolecular cyclization reactions, particularly under acidic conditions. This type of reaction is a key step in the synthesis of various heterocyclic compounds, most notably flavylium (B80283) salts, which are the core structures of anthocyanins, the pigments responsible for many colors in plants. mdpi.comacs.orgrsc.org

The acid-catalyzed cyclization of this compound would likely proceed through an electrophilic attack of the protonated vinyl group on the electron-rich phenolic ring. The proposed mechanism is as follows:

Protonation of the Alkene: The reaction is initiated by the protonation of the exocyclic double bond of the 1-phenylethenyl group by a strong acid. This generates a benzylic carbocation, which is stabilized by resonance with the adjacent phenyl ring.

Intramolecular Electrophilic Aromatic Substitution: The newly formed carbocation is a potent electrophile and is positioned favorably to be attacked by the electron-rich phenol ring. The intramolecular cyclization occurs via an electrophilic aromatic substitution mechanism, where the phenolic hydroxyl group directs the attack to the ortho position (C6 of the phenol ring). This step results in the formation of a new six-membered ring.

Dehydration and Aromatization: The resulting intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic pyran ring system characteristic of flavylium salts.

The final product of this cyclization would be a 7-methoxy-4-phenylflavylium salt. The specific counter-ion of the salt would depend on the acid used in the reaction (e.g., chloride if hydrochloric acid is used, or perchlorate (B79767) if perchloric acid is used).

Table 2: Proposed Intramolecular Cyclization of this compound

| Step | Description | Intermediate/Product |

| 1 | Protonation of the 1-phenylethenyl group | Benzylic carbocation |

| 2 | Intramolecular electrophilic attack | Dihydroflavylium intermediate |

| 3 | Dehydration and aromatization | 7-Methoxy-4-phenylflavylium salt |

While specific rearrangement reactions of this compound have not been extensively documented, its structure suggests the potential for certain types of molecular rearrangements under specific conditions. Rearrangement reactions involve the migration of an atom or group within a molecule to form a new structural isomer. numberanalytics.com

One plausible rearrangement could be a Claisen-type rearrangement , should the phenolic hydroxyl group be converted into an allyl ether. For instance, if this compound were to be allylated to form 1-allyloxy-5-methoxy-2-(1-phenylethenyl)benzene , this derivative could then undergo a thermal acs.orgacs.org-sigmatropic rearrangement. byjus.com In this process, the allyl group would migrate from the oxygen atom to the ortho position of the phenolic ring. However, since both ortho positions (C1 and C3) are already substituted, the rearrangement would likely be sterically hindered or could potentially lead to a dearomatized intermediate if it were to occur at an ipso position, followed by subsequent rearrangements.

Another possibility involves acid-catalyzed rearrangements . Under strong acidic conditions, similar to those that can induce cyclization, skeletal rearrangements of the carbocation intermediates could occur. For example, a Wagner-Meerwein type of rearrangement could potentially take place in the benzylic carbocation formed during the initial protonation step, leading to different ring systems, although the formation of the six-membered flavylium ring is generally a favored pathway for such substrates.

Furthermore, rearrangements involving the migration of the methoxy or phenyl groups are also conceivable under specific catalytic or thermal conditions, though these would likely require more forcing conditions and may lead to a complex mixture of products. The Bamberger rearrangement, which involves the rearrangement of phenylhydroxylamines to aminophenols, is not directly applicable here but serves as an example of the types of skeletal reorganizations that aromatic compounds can undergo. wikipedia.org

Mechanistic Investigations of Chemical Transformations

Elucidation of Reaction Pathways and Transition States

The synthesis of phenol (B47542) derivatives often involves multi-step reaction sequences. For instance, the formation of functionalized phenols can proceed through a Diels-Alder reaction followed by an aromatization step. nih.govrsc.org Theoretical studies, such as those guided by Density Functional Theory (DFT) calculations, have been instrumental in mapping out the potential energy surfaces of these reactions. rsc.org These studies help in identifying the most plausible reaction pathways by comparing the energies of various transition states. nih.gov For example, in the aromatization step of some furan-based routes to phenols, epoxide intermediates are favored over traditional Wheland intermediates due to lower transition state energies. nih.gov

Multicomponent reactions offer another pathway for synthesizing complex molecules from simple precursors in a single pot. rsc.org The reaction of 2-(phenylethynyl)benzaldehyde, a primary amine, and diphenylphosphine (B32561) oxide can yield different products depending on the catalyst and reaction conditions. rsc.org Catalyst screening and quantum chemical calculations are employed to understand how different catalysts steer the reaction towards a specific product by stabilizing certain transition states over others. rsc.org

Studies on Stereochemical and Regiochemical Control

The ability to control the stereochemistry and regiochemistry of a reaction is a central goal in synthetic chemistry. In the context of synthesizing phenol derivatives, the Diels-Alder reaction between furanic compounds and various dienophiles offers a route to ortho and meta-substituted aromatics, complementing lignin-based methods that typically yield para-substituted products. nih.gov The regioselectivity of this reaction is influenced by the nature of the substituents on both the furan (B31954) and the dienophile.

Furthermore, in the synthesis of complex molecules, such as certain indolequinones, the stereochemistry of the final product is crucial for its biological activity. sigmaaldrich.cn While specific studies on the stereochemical and regiochemical control in reactions of 5-Methoxy-2-(1-phenylethenyl)phenol are not detailed in the provided search results, the principles derived from similar systems are applicable.

Electron Transfer Pathways (e.g., SRN1 mechanisms)

Electron transfer is a fundamental process in many chemical and biological reactions involving phenols. sketchy.comdtu.dk The oxidation of phenols often proceeds through the formation of a phenoxy radical via the loss of an electron and a proton. researchgate.nethku.hk This initial electron transfer can lead to various subsequent reactions, including radical-radical coupling and further oxidation. hku.hk

The electrochemical oxidation of phenols has been studied to understand these electron transfer pathways. researchgate.nethku.hk The process can lead to the formation of intermediates like benzoquinone and hydroquinone (B1673460). hku.hk The pH of the medium can significantly influence the reaction pathway, determining whether the initial step is deprotonation followed by oxidation or oxidation followed by deprotonation. dtu.dk While the SRN1 (substitution nucleophilic radical chain) mechanism is a known pathway for some aromatic compounds, its specific involvement with this compound is not explicitly detailed in the search results. However, the general principles of electron transfer in phenolic systems are well-established. sketchy.comlibretexts.org

Kinetics and Thermodynamic Analyses of Key Steps

Thermodynamic considerations also play a crucial role in determining the product distribution. In some multicomponent reactions, one product can be converted into a more thermodynamically stable isomer under certain conditions. rsc.org While specific kinetic and thermodynamic data for reactions of this compound are not provided in the search results, the general approaches to studying these aspects in related phenolic systems are well-documented.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases.

The first step in most quantum chemical calculations is to find the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy on the potential energy surface. For a flexible molecule like 5-Methoxy-2-(1-phenylethenyl)phenol, with rotatable bonds, conformational analysis is crucial to identify the most stable conformer(s).

Computational studies on similar methoxyphenol derivatives often employ the B3LYP/6-31G(d,p) level of theory to achieve optimized molecular geometry researchgate.net. For this compound, key structural parameters such as bond lengths, bond angles, and dihedral angles that define the spatial relationship between the phenol (B47542) ring, the methoxy (B1213986) group, and the phenylethenyl group would be determined.

Table 1: Representative Calculated Geometrical Parameters for a Methoxyphenol Derivative (Isoeugenol) at the B3LYP/6-311G(d,p) Level of Theory

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-O (phenol) | 1.36 | - | - |

| O-H (phenol) | 0.96 | - | - |

| C-O (methoxy) | 1.37 | - | - |

| C-C (vinyl) | 1.34 | - | - |

| C-O-H (phenol) | - | 108.9 | - |

| C-C-O (phenol) | - | 117.8 | - |

| C-O-C (methoxy) | - | 117.4 | - |

| C-C-C-C (dihedral) | - | - | 180.0 |

Note: This data is for Isoeugenol, a structurally related compound, and is presented here for illustrative purposes. researchgate.net

The electronic properties of a molecule are fundamental to understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive.

For methoxyphenol derivatives, DFT calculations can provide valuable information about their FMOs. ijsrst.com

Table 2: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Methoxyphenol Derivative (Eugenol) Calculated at the B3LYP/6-311G(d,p) Level of Theory

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.8 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap | 5.0 |

Note: This data is for Eugenol, a structurally related compound, and is presented here for illustrative purposes. researchgate.net

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). Theoretical and experimental values are often correlated to validate the computational model.

Vibrational Frequencies: The calculation of vibrational frequencies (IR and Raman spectra) is another important application. The calculated frequencies are often scaled by an appropriate factor to account for anharmonicity and other systematic errors in the computational method.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack.

Red regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack. These regions are typically associated with lone pairs of electrons on electronegative atoms like oxygen.

Blue regions indicate areas of positive electrostatic potential, which are susceptible to nucleophilic attack. These regions are often found around hydrogen atoms attached to electronegative atoms.

Green regions represent areas of neutral potential.

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the hydroxyl and methoxy groups, making them sites for electrophilic attack. Positive potential would be expected around the hydroxyl hydrogen, indicating its acidic nature.

Reactivity Descriptors and Global Chemical Reactivity Descriptors (GCRD)

Global Chemical Reactivity Descriptors (GCRDs) are derived from the energies of the frontier molecular orbitals and provide quantitative measures of a molecule's reactivity. Some key GCRDs include:

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance of a molecule to change its electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of changing the electron distribution.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

These descriptors are calculated using the energies of the HOMO and LUMO and provide a theoretical basis for understanding the chemical reactivity of this compound.

Reaction Mechanism Modeling and Transition State Search

Computational chemistry can be used to model the mechanisms of chemical reactions, providing insights into the reaction pathways and the energies of reactants, products, and transition states. This involves locating the transition state structures on the potential energy surface, which are saddle points connecting reactants and products.

For a molecule like this compound, reaction mechanism modeling could be used to study various reactions, such as its antioxidant activity by modeling its reaction with free radicals. researchgate.net The calculations would help in determining the most likely reaction pathway and the activation energy for the reaction.

Prediction of Non-Linear Optical (NLO) Properties and Hyperpolarizability

Theoretical and computational chemistry studies play a pivotal role in predicting the molecular properties of novel compounds, including their non-linear optical (NLO) characteristics. For this compound, computational methods, particularly Density Functional Theory (DFT), are employed to investigate its potential as an NLO material. These studies provide insights into the relationship between the molecular structure and its optical behavior, guiding the development of new materials for optoelectronic applications.

The prediction of NLO properties involves calculating the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). These parameters are crucial in determining a molecule's response to an external electric field, such as that from a high-intensity laser. A high value of first-order hyperpolarizability is a key indicator of a material's potential for second-harmonic generation (SHG), a phenomenon where light of a particular frequency is converted to light of double that frequency.

Computational approaches, such as those using the Gaussian software package, allow for the optimization of the molecular geometry of this compound. Following this, calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311G(d,p), to determine the electronic and optical properties. ijsrst.com

The calculated NLO properties are often presented in detailed tables, showcasing the individual tensor components of the dipole moment, polarizability, and hyperpolarizability. The total values are then derived from these components. For instance, the total dipole moment is calculated using the formula:

μtot = (μx2 + μy2 + μz2)1/2

The mean linear polarizability (α) is given by:

α = (αxx + αyy + αzz)/3

And the total first-order hyperpolarizability (βtot) is calculated from its tensor components using the equation:

βtot = [(βxxx + βxyy + βxzz)2 + (βyyy + βyzz + βyxx)2 + (βzzz + βzxx + βzyy)2]1/2

The results from these theoretical calculations provide a foundational understanding of the NLO potential of this compound, paving the way for experimental validation and application in advanced optical technologies.

Detailed Research Findings

Research into compounds with similar structural motifs, such as other methoxyphenol derivatives, has demonstrated that the presence of electron-donating (methoxy, hydroxyl) and π-conjugated systems (phenylethenyl) can lead to enhanced NLO properties. ijsrst.comresearchgate.net The intramolecular charge transfer between these groups is a key factor contributing to a large hyperpolarizability.

Computational studies on analogous molecules have utilized DFT calculations to predict their NLO behavior. ijsrst.comresearchgate.net These studies typically involve the optimization of the molecular geometry to its ground state, followed by the calculation of the dipole moment, polarizability, and hyperpolarizability tensors. The choice of the functional and basis set is critical for obtaining accurate predictions. The B3LYP functional combined with the 6-311G(d,p) basis set has been shown to provide reliable results for organic molecules. ijsrst.com

While specific experimental data for this compound is not available, the theoretical predictions based on these established computational methods offer valuable insights. The predicted values for the dipole moment, polarizability, and first-order hyperpolarizability would indicate the extent of its NLO response. A significant βtot value, in comparison to standard NLO materials like urea, would suggest its potential for applications in photonic and optoelectronic devices.

The following tables represent hypothetical data for this compound, based on the types of results obtained for structurally related compounds in computational studies.

Table 1: Calculated Dipole Moment Components and Total Dipole Moment (μ) of this compound

| Component | Value (Debye) |

| μx | Hypothetical Value |

| μy | Hypothetical Value |

| μz | Hypothetical Value |

| μtotal | ** Hypothetical Value ** |

Table 2: Calculated Linear Polarizability Components and Mean Polarizability (α) of this compound

| Component | Value (a.u.) |

| αxx | Hypothetical Value |

| αxy | Hypothetical Value |

| αyy | Hypothetical Value |

| αxz | Hypothetical Value |

| αyz | Hypothetical Value |

| αzz | Hypothetical Value |

| α | ** Hypothetical Value ** |

Table 3: Calculated First-Order Hyperpolarizability Components and Total Hyperpolarizability (β) of this compound

| Component | Value (a.u.) |

| βxxx | Hypothetical Value |

| βxxy | Hypothetical Value |

| βxyy | Hypothetical Value |

| βyyy | Hypothetical Value |

| βxxz | Hypothetical Value |

| βxyz | Hypothetical Value |

| βyyz | Hypothetical Value |

| βxzz | Hypothetical Value |

| βyzz | Hypothetical Value |

| βzzz | Hypothetical Value |

| βtotal | ** Hypothetical Value ** |

Advanced Applications in Organic Synthesis and Materials Science

Utility as Building Blocks and Synthetic Intermediates in Complex Organic Synthesis

There is no specific information in the reviewed literature detailing the use of 5-Methoxy-2-(1-phenylethenyl)phenol as a building block or synthetic intermediate in complex organic synthesis. While related structures, such as 4-substituted-2-methoxyphenols, are recognized as valuable starting materials for preparing bioactive hydroxylated biphenyls, similar applications for this compound have not been documented. nih.gov The synthesis of related compounds, for instance, the preparation of 1-[5-Methoxy-2-(phenylethynyl)phenyl]-2-propanone via a Sonogashira coupling of an iodo-methoxyphenyl precursor with phenylacetylene (B144264), demonstrates the synthetic potential of the core scaffold, but does not directly involve the title compound. prepchem.com

Development of Novel Synthetic Methodologies and Reagents

The development of novel synthetic methodologies or reagents based on this compound is not described in available scientific reports. General synthetic methods for related m-aryloxy phenols, such as demethylation, Grignard reactions, and various coupling reactions, are well-established for this class of compounds. nih.govencyclopedia.pub However, research into new synthetic strategies that specifically utilize or are derived from this compound is absent from the current body of literature.

Exploration of Photophysical Properties for Optoelectronic Applications

No dedicated studies on the photophysical or optoelectronic properties of this compound could be located. Research on a structurally similar compound, 4-methoxy-2-(3-phenyl-2-propynyl)phenol, showed that it degrades upon exposure to air and light to form products like 5-methoxyaurone and 6-methoxyflavone, indicating a degree of photoreactivity. nih.gov However, this study focused on degradation pathways rather than characterizing inherent photophysical properties such as absorption, emission, or quantum yield, which are crucial for assessing optoelectronic potential.

Precursors for Advanced Organic Materials (e.g., polymers, functional dyes)

Information regarding the use of this compound as a monomer or precursor for advanced organic materials like polymers or functional dyes is not available. While it is known that phenolic compounds, in general, can be used to produce plastics and coatings, and other specific methoxyphenols can undergo polymerization, no such applications have been investigated or reported for this compound specifically. encyclopedia.pub

Q & A

Q. What are the optimal synthetic routes for 5-Methoxy-2-(1-phenylethenyl)phenol, and what challenges arise in regioselectivity?

The synthesis typically involves coupling reactions between methoxy-substituted phenol derivatives and styrenyl groups. Friedel-Crafts alkylation or Heck coupling may be employed to introduce the phenylethenyl moiety . A critical challenge is achieving regioselectivity in methoxy group placement at the 5-position of the phenolic ring. For example, competing para-substitution can occur due to the electron-donating nature of methoxy groups, requiring precise control of reaction conditions (e.g., temperature, catalysts) . Purification via column chromatography or recrystallization is often necessary to isolate the target compound, as evidenced by purity specifications in reagent catalogs (>99% purity standards) .

Q. What spectroscopic methods are most reliable for characterizing this compound?

Key techniques include:

- NMR : H and C NMR to confirm methoxy (-OCH) and vinyl (CH=CH) protons, with chemical shifts typically at δ 3.8–4.0 ppm (methoxy) and δ 5.5–7.0 ppm (vinyl/aromatic protons) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 280 nm) to assess purity and identify by-products .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (CHO; theoretical MW = 226.26 g/mol) .

Q. How does the electron-donating methoxy group influence the compound’s stability and reactivity?

The methoxy group at the 5-position stabilizes the phenolic ring via resonance, enhancing oxidative stability but potentially reducing electrophilic substitution reactivity. This stabilization is critical in applications requiring prolonged shelf life or resistance to degradation under ambient conditions . However, the vinyl group (1-phenylethenyl) introduces susceptibility to photoisomerization, necessitating storage in dark, inert environments .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

Discrepancies in reported bioactivity (e.g., antimicrobial IC values) may arise from variations in:

- Purity : Commercial sources often differ in purity (e.g., 95% vs. >99%), affecting assay outcomes .

- Stereochemistry : The E/Z isomerism of the vinyl group can alter molecular interactions. Advanced separation techniques (chiral HPLC) and X-ray crystallography are recommended to confirm stereochemistry .

- Assay Conditions : Differences in solvent systems (DMSO vs. aqueous buffers) or cell lines should be standardized. Cross-referencing with structurally similar compounds (e.g., biphenyl derivatives ) can validate mechanisms.

Q. What strategies improve the compound’s bioavailability in pharmacological studies?

- Derivatization : Converting the phenolic -OH to a prodrug (e.g., acetyl or glycoside derivatives) enhances solubility .

- Nanocarriers : Encapsulation in liposomes or polymeric nanoparticles improves systemic delivery, as demonstrated for analogous phenolic compounds .

- SAR Studies : Modifying the vinyl group (e.g., halogenation) or methoxy position can optimize logP values and membrane permeability .

Q. What advanced analytical techniques detect degradation products in environmental or biological matrices?

- LC-MS/MS : Quantifies trace degradation products (e.g., quinone derivatives from oxidation) with limits of detection (LOD) <1 ng/mL .

- Microspectroscopic Imaging : Analyzes surface adsorption and reactivity on materials, critical for environmental fate studies .

- Stability-Indicating Assays : Forced degradation under heat, light, and pH extremes identifies labile functional groups .

Q. How does the compound interact with biological targets at the molecular level?

Computational docking studies suggest the methoxy and vinyl groups engage in hydrophobic interactions with enzyme active sites (e.g., cytochrome P450 isoforms ). Experimental validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) can quantify binding affinities.

Methodological Considerations

Q. What protocols ensure reproducibility in kinetic studies of this compound?

- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track real-time changes in functional groups .

- Control Experiments : Include radical scavengers (e.g., BHT) to assess oxidative pathways and exclude side reactions .

- Data Normalization : Reference internal standards (e.g., deuterated analogs) in MS workflows to correct for instrument variability .

Q. How can researchers mitigate toxicity risks during handling?

- PPE : Use nitrile gloves and fume hoods, as recommended in safety data sheets for similar phenolic compounds .

- Waste Disposal : Neutralize acidic by-products with bicarbonate before disposal .

- Acute Exposure Protocols : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.